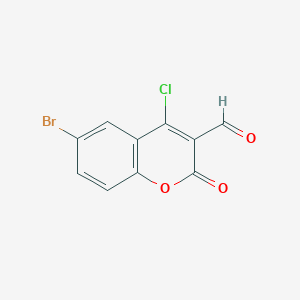
3-Chloro-2,6-difluorophenylboronic acid
Descripción general
Descripción
3-Chloro-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 . It is a solid substance that is stored in a dry, sealed environment, preferably under -20°C .
Molecular Structure Analysis
The InChI code for 3-Chloro-2,6-difluorophenylboronic acid is 1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure .Chemical Reactions Analysis
3-Chloro-2,6-difluorophenylboronic acid can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also be used to prepare key intermediates for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,6-difluorophenylboronic acid include a molecular weight of 192.36 , a solid physical form , and a storage temperature of under -20°C .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Structural Analysis
3-chloro-2,6-difluorophenylboronic acid, like its related compounds, is often used in the study of molecular structures through spectroscopic methods. For instance, Karabacak et al. (2014) conducted a comprehensive study on the spectroscopic properties of 3,5-difluorophenylboronic acid using FT-IR, FT-Raman, UV–Vis, 1H, and 13C NMR techniques, along with quantum chemical calculations. This research is pivotal in understanding the vibrational modes, electronic properties, and molecular geometry of boronic acid derivatives, contributing significantly to the field of chemical spectroscopy (Karabacak et al., 2014).
Material Science and Porous Frameworks
In material science, the synthesis of porous, crystalline, covalent organic frameworks (COFs) using phenyl diboronic acids demonstrates the role of boronic acid derivatives in creating new materials. Côté et al. (2005) successfully synthesized highly crystalline COFs by condensation reactions of phenyl diboronic acid, showcasing their high thermal stability, permanent porosity, and high surface area. These materials hold promise for applications in gas storage, catalysis, and filtration technologies (Côté et al., 2005).
Organic Synthesis and Catalysis
Arylboron compounds, including 3-chloro-2,6-difluorophenylboronic acid and its analogues, play a crucial role in organic synthesis and catalysis. Ishihara and Yamamoto (1999) highlighted the use of arylboron compounds as air-stable and water-tolerant Lewis or Bronsted acid catalysts in organic synthesis. These compounds, bearing electron-withdrawing groups, have facilitated a variety of organic transformations, underlining their importance in synthetic chemistry (Ishihara & Yamamoto, 1999).
Electrochemical Applications
Furthermore, the role of boronic acids in electrochemical applications has been explored. Chen and Amine (2007) reported on a bifunctional electrolyte additive for lithium-ion batteries, demonstrating the utility of boronic acid derivatives in enhancing battery safety and performance. This research contributes to the development of safer and more efficient energy storage solutions (Chen & Amine, 2007).
Environmental Science
In environmental science, studies on novel fluorinated compounds, including perfluorinated ether sulfonates as alternatives to traditional perfluorinated compounds, underscore the relevance of fluorinated boronic acids in understanding and mitigating environmental pollution. Wang et al. (2019) reviewed the sources, distribution, and health risks of novel fluorinated alternatives, emphasizing the need for further research into the environmental impact of these compounds (Wang et al., 2019).
Safety And Hazards
The safety data sheet for 3-Chloro-2,6-difluorophenylboronic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(3-chloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAOKOKSOKHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397533 | |
| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-difluorophenylboronic acid | |
CAS RN |
1031226-45-5 | |
| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)




![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)




![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)


